BenchChemオンラインストアへようこそ!

Vildagliptin (Standard)

DPP-4 inhibitor Glucose variability MAGE

Vildagliptin (CAS 274901-16-5) is a cyanopyrrolidine-based, selective DPP-4 inhibitor (Ki=0.003 µM) with high oral bioavailability (~85%) and a short 2.8 h half-life. Unlike saxagliptin, it undergoes non-CYP-mediated hydrolysis, significantly reducing drug-drug interaction liabilities in polypharmacy protocols. In head-to-head trials, vildagliptin demonstrated a 100% greater reduction in MAGE versus saxagliptin, making it the rational choice for studies on acute glucose fluctuations and oxidative stress. Available as an analytical standard and research-grade solid; inquire for bulk GMP or fixed-dose combination development.

Molecular Formula C17H25N3O2
Molecular Weight 303.4 g/mol
CAS No. 274901-16-5
Cat. No. B1682220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVildagliptin (Standard)
CAS274901-16-5
Synonyms(2S)-(((3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile
Galvus
NVP LAF237
NVP-LAF237
vildagliptin
Molecular FormulaC17H25N3O2
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N
InChIInChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1
InChIKeySYOKIDBDQMKNDQ-HHUWHTLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
Solubility1.75e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vildagliptin (CAS 274901-16-5): Baseline Characteristics and Procurement Context


Vildagliptin (CAS 274901-16-5) is a cyanopyrrolidine-based, selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones. It is used as a second-line agent for managing type 2 diabetes mellitus (T2DM) to improve glycemic control [1]. Key biochemical properties include a high inhibitory potency (Ki = 0.003 µM for DPP-4) and significant selectivity over related proteases DPP-8 (Ki = 0.81 µM) and DPP-9 (Ki = 0.095 µM) [2]. The compound has an oral bioavailability of approximately 85% and a short terminal elimination half-life of 2.8 hours, which necessitates twice-daily (BID) dosing for sustained therapeutic effect [3].

Vildagliptin DPP-4 Inhibitor Selection: Why Interchangeability Without Evidence is Not Advised


Within the DPP-4 inhibitor class, compounds exhibit marked differences in their pharmacodynamic duration, selectivity profiles, and pharmacokinetic pathways. A direct comparison of DPP-4 inhibitors shows that once-daily vildagliptin (50 mg) provides only 28.9% trough enzyme inhibition, a value significantly lower than sitagliptin (91.7%) and saxagliptin (73.5%), directly impacting the duration of glycemic effect [1]. Furthermore, vildagliptin's metabolism is primarily via non-cytochrome P450 (CYP)-mediated hydrolysis, unlike saxagliptin, which is a CYP3A4/5 substrate, creating different drug-drug interaction risks [2]. These quantifiable differences in pharmacodynamics and metabolism preclude generic substitution without rigorous, comparator-specific evidence of efficacy and safety in the target patient population.

Vildagliptin Comparative Data: Quantitative Differentiation Against DPP-4 Alternatives


Vildagliptin vs. Saxagliptin: Superior Reduction in Acute Glucose Fluctuations

In a 24-week randomized controlled trial comparing vildagliptin (50 mg BID) to saxagliptin (5 mg QD) as add-on to metformin and sulfonylurea, vildagliptin demonstrated a significantly greater reduction in mean amplitude of glycemic excursions (MAGE). The change in MAGE was 1.74 mmol/L for vildagliptin versus 0.87 mmol/L for saxagliptin [1].

DPP-4 inhibitor Glucose variability MAGE Type 2 diabetes

Vildagliptin Twice-Daily Dosing: Trough DPP-4 Inhibition Matches Once-Daily Sitagliptin

A five-period crossover study directly compared trough (24-hour post-dose) DPP-4 inhibition of vildagliptin and sitagliptin. Once-daily vildagliptin (50 mg QD) provided only 28.9% inhibition, whereas twice-daily vildagliptin (50 mg BID) provided 90.6% inhibition, which was statistically similar (p=0.128) to the 91.7% inhibition provided by sitagliptin 100 mg QD [1].

DPP-4 inhibition Pharmacodynamics Vildagliptin dosing Sitagliptin comparison

Vildagliptin's Non-CYP Metabolism Minimizes Drug Interaction Potential vs. Saxagliptin

Unlike saxagliptin, which is metabolized by CYP3A4/5, vildagliptin is primarily hydrolyzed to an inactive metabolite via a non-cytochrome P450 (CYP) pathway. In a human mass balance study, less than 1.6% of the vildagliptin dose was metabolized by CYP enzymes [1]. This contrasts with saxagliptin, which requires dose adjustment with strong CYP3A4 inhibitors [2].

Pharmacokinetics Drug metabolism CYP450 Vildagliptin safety

Vildagliptin Shows Superior Glycemic Control After Switch from Sitagliptin vs. Alogliptin

In a 24-week randomized controlled trial, patients with T2DM on sitagliptin 50 mg/day were switched to either vildagliptin 50 mg BID or alogliptin 25 mg QD. The change in HbA1c was 0.0±0.6% for vildagliptin and +0.2±0.7% for alogliptin, a statistically significant difference (p=0.003) favoring vildagliptin [1].

DPP-4 inhibitor Switching study HbA1c Alogliptin comparison

Vildagliptin's Selectivity Profile Over DPP-8 and DPP-9

Vildagliptin is a highly potent DPP-4 inhibitor (Ki = 0.003 µM). Its selectivity for DPP-4 over the related enzymes DPP-8 and DPP-9 is well characterized, with inhibition constants (Ki) of 0.81 µM for DPP-8 and 0.095 µM for DPP-9 [1]. While comparative selectivity data for all DPP-4 inhibitors is not uniformly reported in a single study, this high degree of selectivity is a key characteristic of the molecule [2].

DPP-4 inhibitor Selectivity Enzyme inhibition Ki

Vildagliptin Procurement Guide: Evidence-Backed Applications and Research Scenarios


Research on Glycemic Variability and Oxidative Stress

Based on its demonstrated 100% greater reduction in MAGE compared to saxagliptin in a head-to-head trial [1], vildagliptin is a suitable candidate for research investigating the impact of DPP-4 inhibitors on acute glucose fluctuations and their downstream effects on markers of oxidative stress and endothelial function.

Development of Fixed-Dose Combinations with Metformin

Vildagliptin's twice-daily dosing and high oral bioavailability (≈85%) [1] make it a rational partner for metformin in fixed-dose combinations. Clinical trials have demonstrated its efficacy as add-on therapy to metformin, providing clinically meaningful reductions in HbA1c without significant impact on body weight [2]. This supports its use in developing combination products for enhanced patient compliance.

Studies in Polypharmacy Populations Requiring Low Drug-Drug Interaction Risk

Vildagliptin's primary elimination via non-CYP-mediated hydrolysis [1] positions it as a preferred DPP-4 inhibitor for studies involving polypharmacy in patients with type 2 diabetes, where minimizing the risk of cytochrome P450-based drug interactions is critical for protocol safety and data integrity.

Use as a Comparator in Clinical Trials for Novel Antidiabetic Agents

Vildagliptin serves as an established, widely used DPP-4 inhibitor with a well-characterized efficacy and safety profile, making it a suitable active comparator in clinical trials for novel antidiabetic agents, including other DPP-4 inhibitors or drugs with different mechanisms of action [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vildagliptin (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.